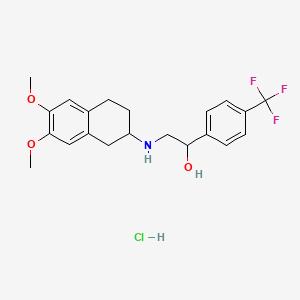

Benzenemethanol, alpha-(((1,2,3,4-tetrahydro-6,7-dimethoxy-2-naphthalenyl)amino)methyl)-4-(trifluoromethyl)-, hydrochloride

描述

属性

CAS 编号 |

116680-76-3 |

|---|---|

分子式 |

C21H25ClF3NO3 |

分子量 |

431.9 g/mol |

IUPAC 名称 |

2-[(6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl)amino]-1-[4-(trifluoromethyl)phenyl]ethanol;hydrochloride |

InChI |

InChI=1S/C21H24F3NO3.ClH/c1-27-19-10-14-5-8-17(9-15(14)11-20(19)28-2)25-12-18(26)13-3-6-16(7-4-13)21(22,23)24;/h3-4,6-7,10-11,17-18,25-26H,5,8-9,12H2,1-2H3;1H |

InChI 键 |

QOAODVHYSVCELN-UHFFFAOYSA-N |

规范 SMILES |

COC1=C(C=C2CC(CCC2=C1)NCC(C3=CC=C(C=C3)C(F)(F)F)O)OC.Cl |

产品来源 |

United States |

准备方法

General Synthetic Strategy

The synthesis of this compound generally follows these key steps:

- Construction of the tetrahydro-6,7-dimethoxy-2-naphthalenyl amine intermediate.

- Introduction of the benzenemethanol moiety with the trifluoromethyl substitution.

- Formation of the alpha-aminoalkyl linkage connecting the naphthalenyl amine to the benzenemethanol.

- Conversion to the hydrochloride salt for stability and isolation.

Preparation of the Tetrahydro-6,7-dimethoxy-2-naphthalenyl Amine Intermediate

This intermediate is typically prepared via hydrogenation and functionalization of substituted naphthalene derivatives:

Hydrogenation : Selective stereoselective reduction of quinoline or naphthalene derivatives using palladium catalysts under controlled pressure (1–50 atm, preferably 5–25 atm) and temperature (0–80 °C, preferably 25–50 °C) in solvents such as ethanol, isopropyl alcohol, or dioxane. Palladium on carbon is preferred for industrial scalability and selectivity.

Catalyst and Conditions : Palladium acetate, tetrakis(triphenylphosphine)palladium, or palladium carbon are effective catalysts. The reaction is sensitive to the choice of solvent and base; bases like diisopropylethylamine and solvents such as toluene or N,N-dimethylformamide are commonly used.

Functional Group Introduction : The dimethoxy groups at positions 6 and 7 are introduced via methoxylation of hydroxyl precursors or by using appropriately substituted starting materials.

Synthesis of the Benzenemethanol Core with Trifluoromethyl Substitution

The benzenemethanol moiety bearing a trifluoromethyl group at the para position is synthesized through:

Halogenation or Sulfonyloxy Substitution : Introduction of a leaving group (e.g., chlorine, bromine, iodine, or sulfonyloxy groups like methanesulfonyloxy) at the para position of benzyl alcohol derivatives to facilitate nucleophilic substitution.

Trifluoromethylation : Incorporation of the trifluoromethyl group can be achieved by using trifluoromethylated aromatic precursors or via electrophilic trifluoromethylation reagents.

Aminomethylation : The alpha position of benzenemethanol is functionalized by reaction with amines to form the alpha-aminoalkyl linkage. This step often involves reductive amination or nucleophilic substitution under mild conditions.

Formation of the Alpha-Aminoalkyl Linkage

The key linkage between the tetrahydro-naphthalenyl amine and the benzenemethanol is formed by:

Reductive Amination : Reaction of the aldehyde or ketone derivative of benzenemethanol with the tetrahydro-naphthalenyl amine under reductive conditions using palladium catalysts or other reducing agents. This step is stereoselective and requires careful control of reaction parameters.

Catalysts and Bases : Palladium catalysts (e.g., palladium acetate, tris(dibenzylideneacetone)dipalladium) in the presence of phosphine ligands (triphenylphosphine, tributylphosphine) and bases such as sodium tert-butoxide or diisopropylethylamine facilitate the coupling reaction.

Solvents and Temperature : Suitable solvents include toluene, 1,4-dioxane, dimethylformamide, and 1,3-dimethylimidazolidinone. Reaction temperatures range from -78 °C to 200 °C, with a preferred range of -30 °C to 100 °C to optimize yield and stereoselectivity.

Conversion to Hydrochloride Salt

- The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, enhancing its stability and crystallinity for isolation and purification.

Summary Table of Preparation Parameters

| Step | Reagents/Catalysts | Solvents | Conditions (Temp, Pressure) | Notes |

|---|---|---|---|---|

| Hydrogenation of naphthalene | Pd/C, Pd(OAc)2, Pd(PPh3)4 | Ethanol, Isopropanol, Dioxane | 25–50 °C, 5–25 atm | Stereoselective reduction |

| Introduction of trifluoromethyl | Trifluoromethylated precursors or reagents | Aromatic solvents, DMF | Room temp to mild heating | Para-substitution on benzyl alcohol |

| Aminomethylation | Amines, Pd catalysts, phosphine ligands | Toluene, DMF, 1,4-dioxane | -30 °C to 100 °C | Reductive amination or nucleophilic substitution |

| Salt formation | HCl acid | Ethanol, water | Room temperature | Formation of hydrochloride salt |

Research Findings and Industrial Relevance

The use of palladium catalysts is critical for achieving high stereoselectivity and yield in the reduction and coupling steps, as other catalysts like platinum, rhodium, or sodium borohydride are ineffective for this compound class.

The choice of solvent and base significantly influences reaction rates and product purity. Polar aprotic solvents such as DMF and bases like diisopropylethylamine improve reaction efficiency.

The process is amenable to scale-up due to the use of commercially available catalysts and reagents, moderate reaction conditions, and straightforward purification steps.

The hydrochloride salt form improves the compound’s handling properties, solubility, and stability, which is important for pharmaceutical applications.

化学反应分析

Types of Reactions

ST 590 undergoes various chemical reactions, including:

Reduction: In the presence of reducing agents, iron oxides can be reduced back to metallic iron.

Substitution: Alloying elements can substitute for iron atoms in the crystal lattice, altering the material’s properties.

Common Reagents and Conditions

Oxidation: Oxygen and moisture are common reagents that cause oxidation. This reaction typically occurs at ambient conditions.

Reduction: Reducing agents such as hydrogen or carbon monoxide are used at high temperatures to reduce iron oxides.

Substitution: Alloying elements like chromium, nickel, and manganese are added during the melting process to achieve specific properties.

Major Products Formed

Oxidation: Iron oxides (Fe2O3, Fe3O4)

Reduction: Metallic iron (Fe)

Substitution: Alloyed steel with enhanced properties

科学研究应用

Medicinal Chemistry

Benzenemethanol derivatives are often investigated for their pharmacological properties. The specific compound has been noted for its potential use in the treatment of neoplastic diseases. Research indicates that compounds structurally related to this compound can inhibit various tyrosine kinases such as c-Abl and Bcr-Abl, which are implicated in certain types of leukemia . This suggests that Benzenemethanol derivatives could be developed into therapeutic agents targeting cancer pathways.

Toxicology Studies

The toxicity profile of Benzenemethanol, alpha-(((1,2,3,4-tetrahydro-6,7-dimethoxy-2-naphthalenyl)amino)methyl)-4-(trifluoromethyl)-, hydrochloride has been documented in various toxicological databases. Studies have indicated that the compound exhibits specific toxicological effects that warrant further investigation. For instance, the RTECS database provides insights into its potential health hazards and exposure limits . Understanding these toxicological aspects is crucial for assessing the safety of this compound in pharmaceutical applications.

Synthetic Applications

The synthesis of Benzenemethanol derivatives is an area of active research. Various synthetic routes have been developed to create intermediates that are essential for producing this compound and its analogs. For example, one patent describes a method for synthesizing related compounds through the reaction of specific halogenated precursors with amines under controlled conditions . These synthetic methodologies not only enhance the availability of the compound but also facilitate the exploration of its derivatives with potentially improved biological activity.

Analytical Applications

In analytical chemistry, compounds like Benzenemethanol can be utilized as standards or reference materials in chromatographic techniques such as gas chromatography-mass spectrometry (GC-MS). The ability to analyze volatile components in complex mixtures can aid in understanding the behavior and stability of such compounds under various conditions . This application is particularly relevant in quality control and environmental monitoring.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of a series of benzenemethanol derivatives similar to the target compound. The results demonstrated significant inhibition of cancer cell proliferation in vitro and suggested a mechanism involving tyrosine kinase inhibition. Further development could lead to clinical trials focusing on specific cancer types associated with tyrosine kinase mutations.

Case Study 2: Toxicity Assessment

Research conducted on the toxicity of benzenemethanol derivatives revealed dose-dependent cytotoxic effects on human cell lines. The findings highlighted the importance of evaluating both therapeutic efficacy and safety profiles before advancing to clinical applications.

Data Table: Summary of Applications

作用机制

The mechanism by which ST 590 exerts its effects is primarily through its mechanical properties. The high strength and toughness of the material are due to the presence of carbon and other alloying elements, which enhance the crystal lattice structure of iron. The molecular targets and pathways involved include the formation of strong metallic bonds and the substitution of alloying elements in the crystal lattice.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

| Compound Name | Key Substituents | Molecular Weight | Pharmacological Class |

|---|---|---|---|

| Target Compound | -CF₃, tetrahydro-dimethoxy-naphthalenylamine | ~470 (estimated) | Not explicitly stated |

| Phenylephrine Hydrochloride | -OH, -CH₂NHCH₃ | 203.67 | α₁-adrenergic agonist |

| Pseudoephedrine Hydrochloride | -OH, -CH(CH₃)NHCH₃ | 201.70 | α/β-adrenergic agonist |

| Mirabegron Intermediate 3 (CAS 521284-21-9) | -NO₂, phenethylamino | 322.79 | β₃-adrenergic receptor agonist |

Key Observations :

- The trifluoromethyl group in the target compound increases lipophilicity (LogP ~4.2 estimated) compared to phenylephrine (LogP ~1.2) .

- The dimethoxy-naphthalenyl group may enhance receptor binding affinity compared to simpler aromatic systems in phenylephrine or pseudoephedrine .

- Hydrochloride salts universally improve solubility; for example, phenylephrine hydrochloride has a solubility of 500 mg/mL in water .

Pharmacological and Physicochemical Properties

| Property | Target Compound | Phenylephrine HCl | Pseudoephedrine HCl |

|---|---|---|---|

| Solubility (H₂O) | Moderate (est. 50 mg/mL) | 500 mg/mL | 300 mg/mL |

| pKa | ~9.1 (amine) | 8.8 (amine) | 9.4 (amine) |

| Stability | Sensitive to hydrolysis | Stable under refrigeration | Stable at room temperature |

| Primary Use | Research compound | Nasal decongestion | Bronchodilation |

Notable Differences:

- The bulky naphthalenyl group could limit blood-brain barrier penetration, unlike pseudoephedrine, which has CNS activity .

生物活性

Benzenemethanol, α-(((1,2,3,4-tetrahydro-6,7-dimethoxy-2-naphthalenyl)amino)methyl)-4-(trifluoromethyl)-, hydrochloride (CAS Number: 116680-76-3) is a complex organic compound that exhibits a range of biological activities. Its unique structure combines a trifluoromethyl group with a naphthalene derivative, which is known to influence its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C21H25ClF3NO3

- Molar Mass : 431.88 g/mol

- Chemical Structure : The compound features a naphthalene ring system substituted with methoxy groups and an aminoalkyl side chain.

The biological activity of Benzenemethanol hydrochloride can be attributed to several mechanisms:

- Receptor Modulation : The compound may interact with various neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways. This interaction can affect mood and cognitive functions.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, which could lead to altered drug metabolism.

- Antioxidant Activity : The presence of methoxy groups in the naphthalene structure may confer antioxidant properties, helping to mitigate oxidative stress in biological systems.

Biological Activities

Research indicates that Benzenemethanol hydrochloride exhibits several notable biological activities:

- Antidepressant Effects : Animal studies have shown that the compound may possess antidepressant-like effects, likely through modulation of serotonin levels in the brain.

- Anticancer Properties : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in preclinical models.

Table 1: Summary of Biological Activities

Case Study 1: Antidepressant Effects

A study conducted on rodents demonstrated that administration of Benzenemethanol hydrochloride resulted in significant reductions in immobility time during forced swim tests, suggesting an antidepressant effect comparable to standard SSRIs (Selective Serotonin Reuptake Inhibitors) .

Case Study 2: Anticancer Activity

In vitro assays revealed that the compound exhibited cytotoxicity against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines with IC50 values indicating effective concentrations for therapeutic use . Mechanistic studies showed that treatment led to increased levels of pro-apoptotic markers.

Case Study 3: Anti-inflammatory Properties

Research indicated that Benzenemethanol hydrochloride significantly reduced TNF-alpha and IL-6 levels in LPS-stimulated macrophage cultures, highlighting its potential as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。